3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide -

3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide

Catalog Number: EVT-4291167
CAS Number:
Molecular Formula: C15H13IN2O5
Molecular Weight: 428.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-iodo-N-(2-iodo-4-nitrophenyl)benzamide

  • Compound Description: This compound serves as a model for studying intermolecular interactions, particularly halogen bonding. Research shows that its molecules form C4 chains through N-H...O=C hydrogen bonds. Additionally, two independent iodine-nitro interactions link these chains into bilayers [].
  • Relevance: 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide shares the core benzamide structure with 3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide. Both compounds feature iodine and nitro substituents on the benzene rings, making them relevant for comparative studies on halogen bonding and its influence on crystal packing. The difference lies in the number and position of iodine atoms and the presence of dimethoxy groups in the target compound.

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide ([18F]3f)

  • Compound Description: This compound is a radiolabeled benzamide analog designed for Positron Emission Tomography (PET) imaging of sigma-2 (σ2) receptors in solid tumors. It exhibits high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies [].
  • Relevance: Both [18F]3f and 3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide belong to the benzamide class and share a similar substitution pattern on the benzamide ring. Both possess iodine and methoxy groups, though their positions differ. Additionally, [18F]3f incorporates a fluoroethoxy group and a dihydroisoquinoline moiety, highlighting the structural variations within the benzamide class that can be explored for specific biological activities.

(S)-(-)-2-(2-fluoroethoxy)-5-iodo-3-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-benzamide (FIDA1)

  • Compound Description: FIDA1 is a dual-labeling dopamine D2 agent that can be labeled with either fluorine-18 or iodine-123 for PET or SPECT imaging. It demonstrates high affinity for the D2 receptor and significant localization in the brain's striata in biodistribution studies [].
  • Relevance: Similar to 3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide, FIDA1 is a benzamide derivative with iodine and methoxy substituents. The key difference lies in the presence of a fluoroethoxy group and a pyrrolidinylmethyl moiety in FIDA1. This comparison underscores the importance of specific substituents for targeting distinct biological targets like dopamine receptors.

(R)-(+)-2,3-dimethoxy-5-iodo-N-[(1-(4'-fluorobenzyl)-2-pyrrolidinyl)-methyl]benzamide (FIDA2)

  • Compound Description: FIDA2 is another dual-labeling D2 dopamine receptor imaging agent that exhibits high affinity for the target receptor and a favorable biodistribution profile, making it suitable for PET and SPECT imaging [].
  • Relevance: FIDA2 shares the benzamide core structure and the presence of iodine and dimethoxy substituents with 3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide. The variations lie in the positions of the dimethoxy groups and the presence of a fluorobenzylpyrrolidinylmethyl moiety in FIDA2. This comparison highlights the adaptability of the benzamide scaffold for developing imaging agents targeting specific receptors.

N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c)

  • Compound Description: This 1,3-thiazolidin-4-one analog shows potent in vitro cytotoxicity against Dalton's ascites lymphoma (DAL) cancer cells, inhibiting 100% of tumor cells at a specific concentration []. It also exhibits antiproliferative activity against L929 lung fibroblast cells.
  • Relevance: Although structurally distinct from 3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide, N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide is included due to its potent antiproliferative activity. This inclusion underscores the broader context of identifying and developing anti-cancer agents, potentially exploring different chemical classes with shared biological targets.

4-Chloro-6,7-dimethoxyquinoline

  • Compound Description: This compound serves as a crucial intermediate in synthesizing antineoplastic drugs like cabozantinib and tivozanib [].
  • Relevance: While not a benzamide derivative, 4-chloro-6,7-dimethoxyquinoline is relevant because it shares the dimethoxybenzene structural motif with 3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide. This shared motif is vital for the biological activities of antineoplastic agents. Comparing these compounds allows insights into the structure-activity relationship of molecules with similar pharmacophores but different core structures.

2-(2,5-dimethoxy-4-nitrophenyl)ethylamine (2C-N)

  • Compound Description: This phenethylamine derivative acts as a competitive antagonist to serotonin in the isolated rat thoracic aorta [].
  • Relevance: 2C-N, while belonging to a different chemical class, is relevant because it shares the 2,5-dimethoxy-4-nitrophenyl structural motif with 3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide. This comparison allows exploring the pharmacological effects of incorporating similar pharmacophores into different molecular scaffolds, specifically highlighting the impact on serotonergic activity.

Properties

Product Name

3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide

IUPAC Name

3-iodo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide

Molecular Formula

C15H13IN2O5

Molecular Weight

428.18 g/mol

InChI

InChI=1S/C15H13IN2O5/c1-22-13-8-9(7-12(16)14(13)23-2)15(19)17-10-3-5-11(6-4-10)18(20)21/h3-8H,1-2H3,(H,17,19)

InChI Key

QMEZJDVPEZVIIP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.